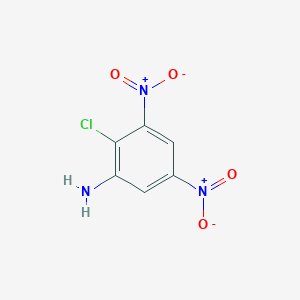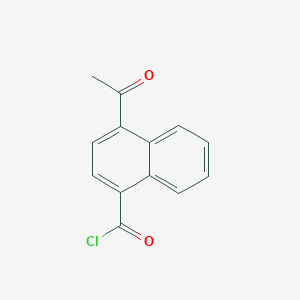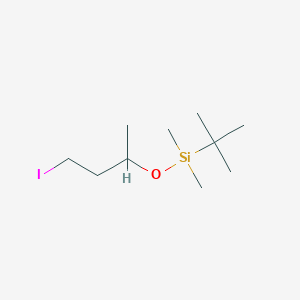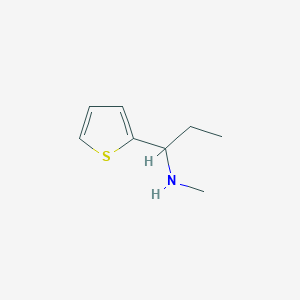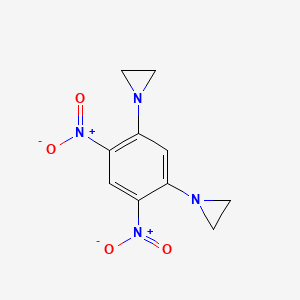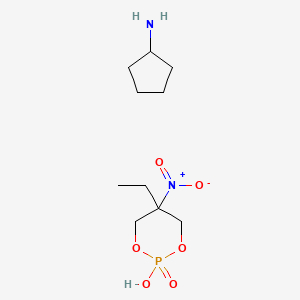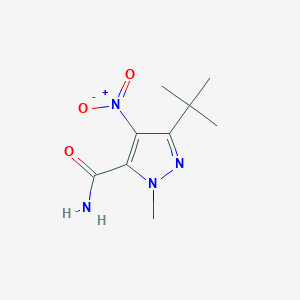
5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids and bases to facilitate the nitration and subsequent substitutions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted pyrazoles, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole Derivatives: Similar in structure but contain an oxygen atom in the ring.
Other Pyrazoles: Compounds like 3,5-dimethylpyrazole share structural similarities but differ in functional groups.
Uniqueness
5-Tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide is unique due to its specific combination of tert-butyl, methyl, and nitro groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
376385-67-0 |
|---|---|
Molekularformel |
C9H14N4O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O3/c1-9(2,3)7-5(13(15)16)6(8(10)14)12(4)11-7/h1-4H3,(H2,10,14) |
InChI-Schlüssel |
NRYHPKNMNWMIRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)N)C |
Löslichkeit |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



